(3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
{3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group attached to a methanamine moiety through an oxadiazole ring
Preparation Methods
The synthesis of {3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Methanamine Moiety:
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity, as well as the use of scalable processes that are suitable for large-scale production.
Chemical Reactions Analysis
{3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
{3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine can be compared with other similar compounds, such as:
- **4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6
3-[(2-fluorophenyl)methyl]-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one: This compound contains a similar fluorophenyl group but differs in the structure of the heterocyclic ring.
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10FN3O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2 |
InChI Key |
MNYLAJULJTYTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CN)F |
Origin of Product |
United States |
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